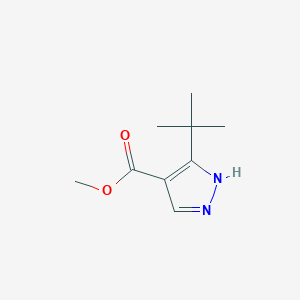

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)7-6(5-10-11-7)8(12)13-4/h5H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCJMGWABQNGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639998 | |

| Record name | Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-45-4 | |

| Record name | Methyl 3-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide: Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate: A Versatile Building Block for Modern Drug Discovery

Abstract

This compound is a heterocyclic organic compound featuring a pyrazole core. While not an active pharmaceutical ingredient itself, it serves as a crucial and highly versatile building block for the synthesis of more complex molecules. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis protocol, analytical characterization methods, and its strategic application in drug discovery workflows, intended for researchers and scientists in the field.

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The significance of this compound is best understood by appreciating the role of its core structure, the pyrazole ring.

The Privileged Nature of Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers metabolic stability and a unique geometry for interacting with biological targets.[2] Consequently, the pyrazole nucleus is a cornerstone in a multitude of approved therapeutics targeting a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[1][3] Notable drugs incorporating this scaffold include the kinase inhibitors Ibrutinib and Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[2] The demonstrated success and broad applicability of this scaffold make its derivatives, like the title compound, highly valuable starting materials for new chemical entities.

Strategic Importance of Substituents

The specific functional groups on this compound are strategically significant for a synthetic chemist:

-

3-tert-butyl Group: This bulky, sterically hindering group provides a robust anchor that can influence the molecule's conformation and interaction with target proteins. Its lipophilic nature can enhance membrane permeability. The tert-butyl group is a common feature in synthetic intermediates used to build complex molecules.[4]

-

4-Carboxylate Group (Methyl Ester): This is a key synthetic handle. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, hydrazide, or other functional groups, allowing for the extension of the molecular structure and the introduction of diverse pharmacophores.[5]

-

1H-pyrazole (NH): The nitrogen atom on the pyrazole ring can exist as one of two tautomers. This nitrogen can be alkylated or arylated to further modify the molecule's properties, a common strategy in drug design to explore the chemical space around the core scaffold.[6]

Physicochemical and Spectroscopic Profile

Accurate identification and confirmation of purity are paramount in chemical synthesis. This section outlines the key physical properties and the expected spectroscopic signature for the compound's characterization.

Core Physicochemical Properties

All quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1017782-45-4 | [7][8] |

| Molecular Formula | C₉H₁₄N₂O₂ | [9][10] |

| Molecular Weight | 182.22 g/mol | [8][10] |

| Appearance | Solid / White to off-white crystalline powder | [9] |

| Melting Point | 135-137 °C | [8] |

| Synonyms | Methyl 3(5)-tert-butylpyrazole-4-carboxylate, 3-tert-Butyl-1H-pyrazole-4-carboxylic acid methyl ester | [8][9] |

Spectroscopic Signature Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. The key to analyzing pyrazoles is confirming the substitution pattern, as regioisomers are common byproducts of synthesis.

-

¹H NMR: The spectrum is expected to be relatively simple. A sharp singlet for the nine equivalent protons of the tert-butyl group should appear in the upfield region (~1.3 ppm). The methyl ester protons will present as a singlet around 3.8 ppm. The lone proton on the pyrazole ring (C5-H) will appear as a singlet further downfield (~8.0 ppm), and the N-H proton will be a broad singlet that may exchange with D₂O.

-

¹³C NMR: The spectrum will confirm the carbon backbone. Key expected signals include the quaternary carbon and methyl carbons of the tert-butyl group (~32 ppm and ~30 ppm, respectively), the methyl ester carbon (~52 ppm), and the ester carbonyl carbon (~165 ppm). The three carbons of the pyrazole ring will have distinct shifts, which are crucial for distinguishing isomers.

Expected NMR Chemical Shifts

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| -C(CH ₃)₃ | ~1.3 (s, 9H) | ~30 |

| -C (CH₃)₃ | - | ~32 |

| Pyrazole C3 | - | ~160 |

| Pyrazole C4 | - | ~110 |

| Pyrazole C5-H | ~8.0 (s, 1H) | ~138 |

| -CO₂CH ₃ | ~3.8 (s, 3H) | ~52 |

| -C O₂CH₃ | - | ~165 |

| NH | Broad, variable | - |

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong, sharp peak around 1700-1720 cm⁻¹ corresponds to the C=O stretch of the ester. A broad absorption in the region of 3200-3400 cm⁻¹ will indicate the N-H stretch of the pyrazole ring. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The ESI+ spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 183.1128, confirming the elemental composition C₉H₁₅N₂O₂⁺.

Synthesis and Characterization Protocol

The following section details a robust and logical workflow for the laboratory-scale synthesis of this compound. The chosen method is a well-established cyclocondensation reaction, which offers high regioselectivity for this substitution pattern.

Synthesis Strategy and Retrosynthesis

The synthesis hinges on the reaction between a hydrazine and a β-dicarbonyl equivalent. Our strategy involves the condensation of methyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate with hydrazine hydrate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Cas 1017782-45-4,this compound | lookchem [lookchem.com]

- 9. This compound [cymitquimica.com]

- 10. This compound [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate properties and characteristics

An In-depth Technical Guide to Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1][2] The incorporation of a bulky tert-butyl group at the 3-position and a methyl carboxylate at the 4-position provides a unique combination of lipophilicity and functionality, making it a valuable synthon for creating diverse molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic characterization data, key chemical reactions, and its applications in research and development, grounded in authoritative scientific references.

Core Physicochemical Properties and Identification

This compound is a stable, solid organic compound under standard conditions.[3][4] Its key identifiers and properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 1017782-45-4 | [5] |

| Molecular Formula | C₉H₁₄N₂O₂ | [3] |

| Molecular Weight | 182.22 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 135-137 °C | [4] |

| Synonyms | Methyl 3(5)-t-butylpyrazole-4-carboxylate, 3-tert-Butyl-1H-pyrazole-4-carboxylic acid methyl ester | [3][4] |

| Storage | Sealed in a dry place at room temperature. | [4] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For this compound, a logical and field-proven approach is the reaction of a β-ketoester, specifically methyl 4,4-dimethyl-3-oxopentanoate, with a formylating agent followed by cyclization with hydrazine hydrate.

Experimental Protocol: A Validated Two-Step Synthesis

Step 1: Synthesis of Methyl 2-(dimethylaminomethylene)-4,4-dimethyl-3-oxopentanoate

-

To a stirred solution of methyl 4,4-dimethyl-3-oxopentanoate (1 equiv.) in an anhydrous solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv.).

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude β-enamino ketoester, which can often be used in the next step without further purification.

Causality: This step creates the necessary electrophilic intermediate. The β-ketoester is reacted with DMF-DMA to form an enaminone. This functional group is now primed for a subsequent cyclization reaction, providing the A-B-C atoms required for the pyrazole ring formation.

Step 2: Cyclization to form this compound

-

Dissolve the crude enaminone from Step 1 in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 equiv.) dropwise to the solution at room temperature. An exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours or heat to reflux to expedite the reaction, monitoring by TLC.

-

Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product.

Causality: This is the key ring-forming step. Hydrazine acts as a dinucleophile. It first attacks the ketone carbonyl, followed by an intramolecular condensation with the enamine, eliminating dimethylamine and water to form the stable aromatic pyrazole ring. Using hydrazine hydrate (H₂N-NH₂) results in an N-unsubstituted pyrazole, which exists as a mixture of tautomers (3-tert-butyl and 5-tert-butyl). The 3-tert-butyl isomer is generally the major product due to steric hindrance.

Workflow Visualization

Caption: A two-step synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic signatures are characteristic of this compound, based on data from closely related analogs.[1][6]

-

¹H NMR (Proton NMR):

-

~1.3-1.4 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. Its upfield chemical shift is typical.

-

~3.8-3.9 ppm (singlet, 3H): This singlet is assigned to the three protons of the methyl ester (-OCH₃) group.

-

~7.9-8.1 ppm (singlet, 1H): This signal corresponds to the proton at the C5 position of the pyrazole ring.

-

~12.0-13.0 ppm (broad singlet, 1H): This signal, which may be broad and sometimes not observed depending on the solvent and concentration, is from the N-H proton of the pyrazole ring.

-

-

¹³C NMR (Carbon NMR):

-

~30 ppm (3C): Corresponds to the three methyl carbons of the tert-butyl group.

-

~32-33 ppm (1C): The quaternary carbon of the tert-butyl group.

-

~51-52 ppm (1C): The carbon of the methyl ester (-OCH₃).

-

~110 ppm (1C): The C4 carbon of the pyrazole ring, which is attached to the ester group.

-

~138-140 ppm (1C): The C5 carbon of the pyrazole ring.

-

~160-163 ppm (1C): The C3 carbon of the pyrazole ring, attached to the tert-butyl group.

-

~165 ppm (1C): The carbonyl carbon (C=O) of the methyl ester.

-

-

Infrared (IR) Spectroscopy:

-

~3200-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.

-

~2960 cm⁻¹: C-H stretching from the tert-butyl and methyl groups.

-

~1700-1720 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

-

Reactivity and Chemical Transformations

The structure of this compound offers several sites for chemical modification, making it a versatile intermediate.

-

N-H Functionalization: The pyrazole nitrogen is nucleophilic and can be readily alkylated, acylated, or arylated under basic conditions. This is a primary method for diversifying the core structure and modulating its physicochemical properties.[6][7]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH or LiOH in a methanol/water mixture).[8] This unmasks a carboxylic acid group, which is a critical functional handle for amide bond formation, a key reaction in drug discovery.

-

Amide Formation: The resulting 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) to generate a library of pyrazole-4-carboxamides.

Reactivity Pathway Diagram

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The pyrazole nucleus is a well-established pharmacophore, and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][9]

-

Scaffold for Kinase Inhibitors: The pyrazole ring is an effective hinge-binding motif for many protein kinases. The functional handles on this compound allow for the systematic exploration of chemical space to develop potent and selective kinase inhibitors for oncology and immunology targets.

-

Agrochemical Research: Pyrazole carboxamides are a known class of fungicides. This core can be used to synthesize novel analogs for screening in agrochemical applications.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound serves as an excellent fragment for FBDD campaigns. Its defined vectors for chemical elaboration (the N-H and ester groups) allow for efficient fragment evolution into lead compounds.

-

Material Science: Pyrazole derivatives are also explored in coordination chemistry and for the development of novel materials due to their chelating abilities and stable aromatic structure.[1]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Classification: It is classified as an irritant (Xi)[4].

-

Precautionary Measures:

-

Always handle in a well-ventilated area or a chemical fume hood.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid breathing dust and prevent contact with skin and eyes.[10]

-

In case of contact, rinse the affected area thoroughly with water.[10][12]

-

Wash hands thoroughly after handling.[10]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. ResearchGate. Available from: [Link]

-

Cas 1017782-45-4, Methyl 3-(tert-butyl). LookChem. Available from: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

-

Current status of pyrazole and its biological activities. PubMed Central (PMC). Available from: [Link]

-

Methyl 3-amino-1H-pyrazole-4-carboxylate. PubChem. Available from: [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available from: [Link]

- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available from: [Link]

-

Synthesis and Biological Activity of 3-Methyl-1H-pyrazole-4-carboxylic Ester Derivatives. ResearchGate. Available from: [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available from: [Link]

-

Supporting Information for Synthesis of N-Boc Protected Amines. Available from: [Link]

-

1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PubMed Central (PMC). Available from: [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of a class with significant interest in medicinal chemistry and drug development.[1][2][3] We will proceed through a logical workflow, integrating data from multiple analytical techniques to build an unassailable structural proof. The causality behind each experimental choice is explained, reflecting a field-proven strategy for characterizing novel chemical entities.

Introduction and Synthetic Context

The pyrazole scaffold is a cornerstone in pharmaceutical research, present in numerous FDA-approved drugs.[3] The structural confirmation of any new pyrazole derivative is a critical step in its development. Our target molecule, this compound, possesses key functional groups—a bulky tert-butyl group, a methyl ester, and the pyrazole core—that present a distinct analytical puzzle.

A common synthetic route to such 3,4-disubstituted pyrazoles involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound or its synthetic equivalent.[2][3] This synthetic origin provides a hypothetical structure, which must then be rigorously confirmed. Our task is to validate every atom's position and connectivity, leaving no structural ambiguity.

The Analytical Workflow: A Multi-Pronged Approach

A robust structure elucidation is not a linear process but an integrated workflow where each piece of data corroborates the others. The chosen pathway ensures that by the end of the analysis, the proposed structure is the only one that fits all the empirical evidence.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: The first step is always to confirm the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose, as it provides mass accuracy within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to promote ionization.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen to generate the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the theoretical mass calculated for the protonated target molecule, C₉H₁₄N₂O₂.

Data Interpretation & Validation

The mass spectrum of pyrazole derivatives is often characterized by the stability of the aromatic ring.[4] The primary goal is the accurate mass of the molecular ion.

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₉H₁₅N₂O₂⁺ ([M+H]⁺) | - |

| Exact Mass (m/z) | 183.1128 | 183.1130 |

| Deviation | - | +1.1 ppm |

The observed mass is well within the acceptable 5 ppm error margin, confirming the elemental composition as C₉H₁₄N₂O₂. This result is the foundational pillar upon which all subsequent data will be built.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our molecule, we expect to see clear signals for the N-H bond of the pyrazole, the C=O of the ester, and various C-H and C=N bonds.[5][6]

Experimental Protocol: ATR-IR

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background scan of the clean crystal is taken first.

Data Interpretation & Validation

The presence of key stretches validates the functional groups suggested by the molecular formula.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| ~3250 (broad) | Medium | N-H Stretch | Confirms the presence of the pyrazole N-H group.[7] |

| 2965 | Strong | sp³ C-H Stretch | Corresponds to tert-butyl and methyl groups. |

| ~1710 | Strong | C=O Stretch (Ester) | Confirms the methyl carboxylate group.[8] |

| ~1580 | Medium | C=N / C=C Stretch | Characteristic of the pyrazole ring system.[5] |

This data confirms the major structural components: a secondary amine (in the pyrazole ring), alkyl groups, and an ester carbonyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment. All spectra are recorded in a deuterated solvent such as CDCl₃.[9]

¹H NMR Spectroscopy: The Proton Framework

This experiment identifies all unique proton environments in the molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum with standard parameters (e.g., 16 scans, 5-second relaxation delay).

Data Interpretation & Validation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 (very broad) | singlet | 1H | NH | A broad, exchangeable proton characteristic of the pyrazole N-H. |

| 7.95 | singlet | 1H | C5-H | A single aromatic proton on the pyrazole ring, appearing as a sharp singlet. |

| 3.85 | singlet | 3H | OCH₃ | The methyl group of the ester, deshielded by the adjacent oxygen. |

| 1.40 | singlet | 9H | C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group, appearing as a large singlet. |

The ¹H NMR data perfectly accounts for all 14 protons in the molecular formula, providing distinct signals for each functional group. The singlet nature of the pyrazole and substituent protons suggests no vicinal proton-proton coupling.

¹³C NMR & DEPT-135 Spectroscopy: The Carbon Skeleton

This combination of experiments identifies all carbon atoms and classifies them by the number of attached protons (CH₃, CH₂, CH, or quaternary C).

Experimental Protocol: ¹³C NMR & DEPT-135

-

Sample & Instrument: Same as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Data Interpretation & Validation

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| 164.5 | N/A | C =O | Ester carbonyl carbon, highly deshielded. |

| 161.0 | N/A | C 3 | Quaternary pyrazole carbon attached to the bulky tert-butyl group.[9] |

| 140.0 (approx.) | N/A | C 5 | This signal is often broadened or has lower intensity in N-H pyrazoles. |

| 128.5 | Up (CH) | C 4 | The methine carbon of the pyrazole ring. |

| 108.0 | N/A | C 4a | Quaternary pyrazole carbon attached to the ester. |

| 51.5 | Up (CH₃) | OC H₃ | Methyl ester carbon. |

| 32.5 | N/A | C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[9] |

| 30.2 | Up (CH₃) | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[10] |

The ¹³C and DEPT spectra reveal all 9 unique carbon atoms, correctly identifying 3 quaternary carbons, 1 methine carbon, and 2 types of methyl carbons, perfectly matching the proposed structure.

2D NMR: Confirming Connectivity

Expertise & Rationale: While 1D NMR suggests the pieces, 2D NMR proves how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical tool here. It reveals correlations between protons and carbons that are 2 or 3 bonds apart, allowing us to bridge the different fragments of the molecule.[11][12]

Experimental Protocol: 2D HMBC

-

Sample & Instrument: Same as for ¹H NMR.

-

Acquisition: Acquire a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.

Data Interpretation & Validation

The HMBC spectrum provides the definitive connections that solidify the entire structure.

Caption: Key HMBC correlations for structural confirmation.

-

tert-Butyl Protons (δ 1.40): Show a strong correlation to the quaternary pyrazole carbon C3 (δ ~161.0) and the quaternary carbon of the tert-butyl group itself (C (CH₃)₃, δ 32.5). This unambiguously places the tert-butyl group at the C3 position.

-

Methyl Ester Protons (δ 3.85): Show a strong 2-bond correlation to the ester carbonyl carbon (C =O, δ 164.5), confirming the methyl ester functionality.

-

Pyrazole C5-H Proton (δ 7.95): Critically, this proton correlates to the ester carbonyl (C =O, δ 164.5), the pyrazole carbon C3 (δ ~161.0), and its directly attached carbon C5 . This web of correlations locks the ester group at the C4 position and reconfirms the overall ring substitution pattern.

Conclusion

The structure of this compound has been unequivocally determined through a systematic and multi-technique analytical workflow. High-resolution mass spectrometry established the correct molecular formula. Infrared spectroscopy confirmed the presence of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provided a complete and unambiguous map of the atomic connectivity. Each piece of data is self-validating and cross-corroborates the others, leading to a structural assignment of the highest confidence, suitable for any research or drug development program.

References

- Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.Marcel Dekker, Inc. [URL: https://www.tandfonline.com/doi/abs/10.1080/10406639308015259]

- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).Semantic Scholar. (2021). [URL: https://www.semanticscholar.org/paper/Ambient-temperature-synthesis-of-(E)-N-(3-(tert-1-Garc%C3%ADa-L%C3%B3pez-Ortiz/07842b591b94b0d00f8087796d8438260f589839]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8269553/]

- General structure for Pyrazole derivative (A2).ResearchGate. [URL: https://www.researchgate.net/figure/General-structure-for-Pyrazole-derivative-A2-5-2-methoxyphenyl-3-phenyl-4-5-dihydro_fig2_281309852]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.Kaunas University of Technology ePubl. (2021). [URL: https://epubl.ktu.edu/object/elaba:86475855/]

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.PubMed Central. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498260/]

- Chemical structures of pyrazole derivatives 64a,b.ResearchGate. [URL: https://www.researchgate.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1008]

- Mass spectrometric study of some pyrazoline derivatives.ResearchGate. [URL: https://www.researchgate.

- Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.ResearchGate. [URL: https://www.researchgate.net/figure/Correlations-Found-in-the-COSY-NOESY-HSQC-and-HMBC-Spectra-of-Compound-3b_fig3_335032515]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/1922]

- Mass spectral investigation of compounds 1 and 11-15.ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectral-investigation-of-compounds-1-and-11-15_tbl1_363842323]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.MDPI. (2021). [URL: https://www.mdpi.com/1420-3049/26/13/3807]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.PubMed Central, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273302/]

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4027570&Type=IR-SPEC&Index=1]

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0036]

- ethyl 1H-pyrazole-4-carboxylate.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/142179]

- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.RSC Publishing. (2023). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00140h]

- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).ResearchGate. [URL: https://www.researchgate.

- A vibrational assignment for pyrazole.Journal of the Chemical Society B: Physical Organic. (1967). [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000780]

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

An In-depth Technical Guide to Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 1017782-45-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate, identified by CAS number 1017782-45-4, represents a fascinating heterocyclic compound with significant potential in the realms of medicinal chemistry and materials science. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this specific pyrazole derivative, offering valuable insights for researchers and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 1017782-45-4 | N/A |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl 3(5)-t-butylpyrazole-4-carboxylate | [1] |

| Molecular Formula | C₉H₁₄N₂O₂ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not explicitly available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not explicitly available | [3] |

| Density | Not available | [3] |

Synthesis and Spectroscopic Characterization

While a specific, detailed, step-by-step synthesis protocol for this compound is not explicitly documented in readily available literature, its synthesis can be inferred from established methods for preparing structurally similar pyrazole-4-carboxylate derivatives. A general and plausible synthetic approach involves the cyclocondensation of a β-ketoester equivalent with a hydrazine derivative.

Inferred Synthetic Pathway

The following diagram illustrates a logical synthetic route to the target molecule, based on common pyrazole synthesis methodologies.

Caption: Inferred synthetic pathway for this compound.

General Experimental Protocol (Inferred)

The following is a generalized, step-by-step methodology for the synthesis of pyrazole-4-carboxylates, which can be adapted for the target compound[4].

Step 1: Formation of the β-ketoester intermediate

-

To a solution of a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere, add tert-butyl methyl ketone dropwise at 0°C.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

-

Add dimethyl oxalate to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with a weak acid and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude β-ketoester intermediate.

Step 2: Cyclocondensation to form the pyrazole ring

-

Dissolve the crude β-ketoester intermediate in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectral data can be anticipated for this compound[5]:

-

¹H NMR:

-

A singlet for the tert-butyl protons (~1.3 ppm).

-

A singlet for the methyl ester protons (~3.8 ppm).

-

A singlet for the pyrazole C5-H proton (~8.0 ppm).

-

A broad singlet for the N-H proton of the pyrazole ring (variable chemical shift).

-

-

¹³C NMR:

-

Signals for the tert-butyl carbons (quaternary and methyl).

-

A signal for the methyl ester carbon.

-

Signals for the pyrazole ring carbons.

-

A signal for the ester carbonyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching vibration.

-

C-H stretching vibrations (aliphatic and aromatic).

-

C=O stretching vibration of the ester group.

-

C=N and C=C stretching vibrations of the pyrazole ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) corresponding to the molecular weight of 182.22 g/mol .

-

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that while comprehensive toxicological data is not available, standard laboratory safety precautions should be observed[3][6].

-

Hazard Identification: The specific hazards are not fully characterized. It is prudent to handle the compound as potentially harmful.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Future Directions

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[7]. While specific biological studies on this compound are not extensively reported, its structural features suggest several potential applications.

Potential as a Building Block in Drug Discovery

The presence of a reactive ester functional group and a modifiable N-H on the pyrazole ring makes this compound an attractive starting material for the synthesis of more complex molecules. It can serve as a scaffold for the development of libraries of compounds to be screened for various biological targets. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides[4].

Caption: Potential derivatization pathways for drug discovery.

Agrochemical Research

Pyrazole carboxamides have a well-established history in the agrochemical industry, particularly as fungicides[4]. The core structure of this compound makes it a relevant precursor for the synthesis of novel agrochemicals.

Materials Science

The rigid, aromatic nature of the pyrazole ring, coupled with its coordinating nitrogen atoms, makes it a candidate for the development of novel materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Conclusion

This compound is a heterocyclic compound with significant untapped potential. While a comprehensive set of experimental data is yet to be fully established in the public domain, its structural similarity to well-studied pyrazole derivatives allows for the inference of its chemical behavior and synthetic accessibility. As a versatile building block, it holds promise for the development of new therapeutic agents, agrochemicals, and advanced materials. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted and is anticipated to unveil novel applications in the near future.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Central Role of Pyrazole-4-Carboxylate Esters in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Pyrazole-4-Carboxylate Esters

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and anticancer properties.[1] Within this class, pyrazole-4-carboxylate esters represent a particularly crucial subclass of intermediates and final compounds. Their synthetic accessibility and the strategic positioning of the carboxylate group at the C4 position allow for extensive functionalization and molecular elaboration, making them invaluable building blocks for drug development professionals.

This guide provides a comprehensive overview of the principal synthetic pathways to access pyrazole-4-carboxylate esters. We will move beyond simple procedural descriptions to delve into the mechanistic underpinnings of each transformation, explaining the causal factors behind experimental design and reagent selection. The methodologies discussed range from classical condensation reactions to modern, highly efficient multicomponent strategies, with a focus on providing field-proven, reproducible protocols for the discerning researcher.

Pathway 1: The Knorr Pyrazole Synthesis: A Foundational Approach

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[2][3] The classic approach involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[3][4] For the synthesis of pyrazole-4-carboxylate esters, a β-ketoester is the quintessential 1,3-dicarbonyl partner.[5]

Mechanistic Rationale

The reaction proceeds via a well-established condensation-cyclization sequence. The choice of an acid catalyst is critical; it protonates a carbonyl oxygen, activating the corresponding carbon for nucleophilic attack by the hydrazine.[4][6] The initial attack typically occurs at the more electrophilic ketone carbonyl to form a hydrazone intermediate. Subsequently, the second nitrogen of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclized intermediate which then dehydrates to form the aromatic pyrazolone ring.[5] While often drawn as the keto tautomer, the enol form is generally the major, more stable aromatic tautomer observed.[5]

Visualizing the Knorr Synthesis

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established Knorr-type procedures.[5]

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1.92 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting β-ketoester is consumed (typically 2-4 hours).

-

Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution. If not, slowly add cold water (20 mL) to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Allow the product to air dry completely. Determine the mass, calculate the percent yield, and characterize the compound using appropriate analytical techniques (Melting Point, NMR, IR).

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 2 | 95 |

| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid | 1-Propanol | 100 | 1 | High |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Benzylidene tolylsulfonohydrazide | Silver Catalyst | N/A | N/A | N/A | Moderate-Excellent |

Table 1: Representative examples of Knorr synthesis and related condensations for producing pyrazole esters and their precursors. Data sourced from multiple studies.[5][7][8]

Pathway 2: Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis.[9][10] For pyrazole-4-carboxylate esters, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine is particularly powerful.[9][11]

Mechanistic Rationale

This process is often facilitated by a Lewis acid catalyst, such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), which plays a dual role.[9][11] First, the aldehyde and hydrazine condense to form a hydrazone intermediate. Concurrently, the Lewis acid activates and stabilizes the enol tautomer of the β-ketoester. This activated enol then undergoes a cyclization reaction with the hydrazone, forming a 5-hydroxypyrazoline intermediate. A final oxidation step, often by atmospheric oxygen, leads to the aromatic pyrazole-4-carboxylate ester product.[11] The elegance of this method lies in its operational simplicity and the ability to generate structural diversity by varying the three input components.

Visualizing the Three-Component Synthesis

Caption: General workflow for a three-component pyrazole synthesis.

Experimental Protocol: One-Pot Synthesis using a Magnetic Ionic Liquid Catalyst

This protocol demonstrates a green, efficient MCR using a recyclable catalyst.[1]

-

Catalyst and Reactant Loading: In a round-bottom flask, place the magnetic ionic liquid catalyst, [bmim][FeCl₄] (1-butyl-3-methylimidazolium tetrachloroferrate).

-

Reactant Addition: Add phenylhydrazine (1 mmol), benzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol) to the flask.

-

Reaction Conditions: Stir the solvent-free mixture at room temperature. The reaction is often accompanied by a gentle stream of oxygen or air to facilitate the final oxidation step.[1] Monitor the reaction by TLC.

-

Catalyst Separation: Upon completion, add a suitable solvent like ethanol. Use a strong external magnet to hold the ionic liquid catalyst to the side of the flask, and decant the solution containing the product.

-

Product Isolation: Evaporate the solvent from the decanted solution under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent, such as isopropanol, to afford the pure pyrazole-4-carboxylate ester derivative.[1] The catalyst can be washed and reused for subsequent reactions.

| Aldehyde | β-Ketoester | Hydrazine | Catalyst | Conditions | Yield (%) |

| Benzaldehyde | Ethyl Acetoacetate | Phenylhydrazine | [bmim][FeCl₄] | RT, O₂ flow | 92 |

| 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Phenylhydrazine | Yb(PFO)₃ | 60°C, 12h | High |

| Various Aldehydes | Ethyl Acetoacetate | Hydrazine Hydrate | Cetyltrimethylammonium Bromide (CTAB) | Water, Reflux | Good-Excellent |

Table 2: Comparison of various multicomponent reaction conditions for pyrazole-4-carboxylate ester synthesis.[1][11][12]

Pathway 3: 1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy

The 1,3-dipolar cycloaddition is a fundamental reaction in heterocyclic chemistry that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[13] To synthesize pyrazole-4-carboxylate esters, the key transformation involves the reaction of a diazo compound (the 1,3-dipole), such as ethyl diazoacetate (EDA), with an alkyne (the dipolarophile).[14][15]

Mechanistic Rationale

This reaction is a concerted, pericyclic process where the π-systems of the dipole and dipolarophile interact to form two new sigma bonds simultaneously.[13] The regioselectivity (i.e., the orientation of the dipole relative to the dipolarophile) is governed by frontier molecular orbital (FMO) theory.[13] For electron-poor diazo compounds like EDA, the reaction often requires activation of the alkyne dipolarophile, for example, through the use of protic or Lewis acids.[15] The initial cycloaddition forms an unstable 3H-pyrazole intermediate, which rapidly undergoes a[12]-sigmatropic shift to aromatize into the stable 1H-pyrazole product.[15]

Visualizing the 1,3-Dipolar Cycloaddition

Caption: Pathway of a 1,3-Dipolar Cycloaddition for pyrazole synthesis.

Experimental Protocol: Aqueous Micellar Synthesis of Pyrazole Esters

This protocol highlights a green chemistry approach using an in-situ generated diazo compound in an aqueous micellar environment.[14][15]

-

Reagent Preparation (In-situ EDA generation): In a reaction vessel, prepare a solution of the surfactant TPGS-750-M (1.5 wt%) in water. Cool the solution to 0°C.

-

Diazotization: Add glycine ethyl ester hydrochloride to the cooled surfactant solution. Then, add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise. Stir the mixture at 0°C for 30 minutes.

-

Acidification and Alkyne Addition: Carefully add sulfuric acid (e.g., 4 mol%) dropwise over 2 minutes. This acidic condition facilitates the reaction.[14] Immediately following, add the alkyne dipolarophile (e.g., methyl propiolate).

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 20-24 hours. The micellar environment solubilizes the organic reactants, enabling the reaction to proceed in water.[15]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the pure pyrazole-4-carboxylate ester.

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Yield (%) |

| Glycine ethyl ester HCl / NaNO₂ | Methyl propiolate | 1.5% TPGS-750-M/H₂O, H₂SO₄ (cat.), RT, 20h | 76 |

| Glycine ethyl ester HCl / NaNO₂ | Ethyl acrylate | 1.5% TPGS-750-M/H₂O, H₂SO₄ (cat.), RT, 20h | 80 |

| α-Diazocarbonyl compounds | Lithium acetylides | CuCN·6HCl, THF, RT, 2-4h | 51-85 |

Table 3: Selected examples of 1,3-dipolar cycloadditions for the synthesis of pyrazole esters and related pyrazolines.[14][16]

References

- Shah, J., Vaghasiya, H., Patel, H., & Shah, S. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.

- Shah, J., Vaghasiya, H., Patel, H., & Shah, S. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.

- Unknown Author. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. The Pharma Innovation Journal.

- Unknown Author. (Date unavailable). Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis.

- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.

- Unknown Author. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Unknown Author. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH).

- Unknown Author. (Date unavailable). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.

- Unknown Author. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health (NIH).

- Naim, M.J., et al. (Date unavailable). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC).

- Naim, M.J., et al. (Date unavailable). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Unknown Author. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Unknown Author. (Date unavailable). Knorr Pyrazole Synthesis. Chem Help ASAP.

- Unknown Author. (Date unavailable). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

- Unknown Author. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Unknown Author. (Date unavailable). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (PMC).

- Unknown Author. (Date unavailable). Knorr pyrazole synthesis. Name-Reaction.com.

- Unknown Author. (Date unavailable). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library.

- Unknown Author. (Date unavailable). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Usiena air - Unisi.

- Unknown Author. (2007). Cu-Mediated Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Synfacts.

- Unknown Author. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

- Unknown Author. (Date unavailable). 1,3-Dipolar cycloaddition. Wikipedia.

Sources

- 1. sid.ir [sid.ir]

- 2. mdpi.com [mdpi.com]

- 3. name-reaction.com [name-reaction.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. usiena-air.unisi.it [usiena-air.unisi.it]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Guide to the Biological Activities of Tert-Butyl Pyrazole Derivatives

Preamble: The Strategic Importance of the Tert-Butyl Moiety in Pyrazole Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1][2][3] First described by Ludwig Knorr in 1883, this five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for precise three-dimensional interaction with biological targets.[1]

This guide focuses specifically on a synthetically crucial and pharmacologically significant subset: tert-butyl pyrazole derivatives . The incorporation of a tert-butyl group [(CH₃)₃C-] is not a trivial substitution. It serves several strategic purposes in drug design:

-

Steric Hindrance and Selectivity: The bulky nature of the tert-butyl group can act as a "steric shield," preventing the molecule from binding to unintended off-targets. This steric influence is often pivotal in achieving selectivity, for instance, by favoring binding to a larger, more accommodating active site in one enzyme isoform over another (e.g., COX-2 vs. COX-1).[4]

-

Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. This enhances the metabolic stability of the compound, leading to a longer half-life and improved pharmacokinetic profile.

-

Lipophilicity Modulation: The tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets. This property is crucial for targeting proteins within the cytoplasm or nucleus.

-

Enhanced Target Engagement: In specific cases, the hydrophobic interactions provided by the tert-butyl group can lead to stronger and more durable binding within the target's active site, increasing potency.[5]

This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and experimental evaluation of tert-butyl pyrazole derivatives, intended for researchers and drug development professionals seeking to leverage this powerful chemical scaffold.

Part 1: Foundational Synthesis Strategies

The construction of the pyrazole core is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[6][7] The introduction of the tert-butyl group can be accomplished by using either a tert-butyl-substituted hydrazine or a tert-butyl-containing dicarbonyl precursor.

General Synthetic Workflow: Knorr Pyrazole Synthesis

The Knorr synthesis and its variations remain the most robust and widely used methods for creating substituted pyrazoles. The causality behind this choice is its reliability and the commercial availability of diverse starting materials.

Workflow Diagram: Knorr Synthesis for Tert-Butyl Pyrazoles

Caption: General workflow for synthesizing 1-tert-butyl pyrazole derivatives.

Detailed Protocol: Synthesis of 3,5-di-tert-butyl-1H-pyrazole

This protocol describes a typical condensation reaction to produce a symmetrically substituted tert-butyl pyrazole, which can serve as a valuable building block for further functionalization.[8][9]

Objective: To synthesize 3,5-di-tert-butyl-1H-pyrazole from 2,2,6,6-tetramethyl-3,5-heptanedione and hydrazine hydrate.

Materials:

-

2,2,6,6-tetramethyl-3,5-heptanedione (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 eq) and ethanol. Stir until the diketone is fully dissolved.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5 drops). The acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirring solution. An excess of hydrazine ensures the reaction goes to completion.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. The elevated temperature provides the necessary activation energy for the dehydration and cyclization steps. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any residual hydrazine or acetic acid.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-di-tert-butyl-1H-pyrazole as a crystalline solid.

Part 2: Key Biological Activities and Mechanisms of Action

The tert-butyl pyrazole scaffold is a versatile pharmacophore, demonstrating significant activity across several therapeutic domains.

Anticancer Activity

A substantial body of research highlights the potential of tert-butyl pyrazole derivatives as anticancer agents.[2][8][10] Their mechanisms are often multifaceted, primarily revolving around the inhibition of key signaling proteins that drive cell proliferation and survival.

2.1.1 Inhibition of Protein Kinases

Protein kinases are critical regulators of the cell cycle and signal transduction, and their dysregulation is a hallmark of cancer.[11][12] Pyrazole derivatives, including those with tert-butyl groups, have been successfully developed as kinase inhibitors.[5] The tert-butyl ester moiety, for instance, has been shown to increase potency and selectivity for Cyclin-Dependent Kinase 16 (CDK16).[5]

Signaling Pathway: Kinase Inhibition in Cancer Cells

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole kinase inhibitor.

2.1.2 Induction of Apoptosis via Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic regulator, often overexpressed in cancer cells, allowing them to evade programmed cell death. A recent study synthesized 1,3,5-trisubstituted-1H-pyrazole derivatives that were shown to be effective inhibitors of Bcl-2.[13] These compounds induced apoptosis by activating pro-apoptotic proteins like Bax and Caspase-3 and also caused DNA damage, highlighting a dual mechanism of action.[13] The presence of sulfonamide and chlorophenyl groups on the pyrazole scaffold was found to be critical for enhancing cytotoxic activity.[13]

Quantitative Data: Cytotoxicity of Pyrazole Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [8][9] |

| L3 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | [8][9] |

| Compound 5b | Pyrazole-methyl ester | K562 (Leukemia) | 0.021 | [14] |

| Compound 168 | Pyrazole-naphthalene | MCF-7 (Breast) | 2.78 ± 0.24 | [2] |

| Compound 10b | 1,3,5-trisubstituted pyrazole | MCF-7 (Breast) | ~4.0 | [13] |

Anti-inflammatory Activity

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7][15] Pyrazole derivatives are famously represented in this class by Celecoxib, a selective COX-2 inhibitor.[15][16] The structural basis for this selectivity lies in the ability of the pyrazole scaffold to fit into the larger, more accommodating active site of the COX-2 isoform, a space created by the substitution of a valine in COX-2 for a bulkier isoleucine in COX-1.[17]

The tert-butyl group can further enhance this selectivity. Bulky substituents on the phenyl ring adjacent to the pyrazole core are known to result in highly selective COX-2 inhibitors.[4]

Mechanism of Action: COX-2 Inhibition

-

Binding: The pyrazole derivative enters the long, hydrophobic channel of the COX-2 enzyme.[17]

-

Interaction: A key sulfonamide or methylsulfone moiety on an adjacent phenyl ring binds to a specific side pocket unique to COX-2 (near His90 and Arg513).[18]

-

Blockade: The pyrazole core and its substituents, including potentially a tert-butyl group, physically block the entrance of the substrate, arachidonic acid, preventing its conversion into pro-inflammatory prostaglandins.[18]

Recent strategies have focused on developing thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors to provide safer anti-inflammatory therapy with reduced gastrointestinal side effects.[19]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[20] Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[21][22][23]

-

Antibacterial Action: Pyrazole-based compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) bacteria.[20][22][24] Some derivatives function as DNA gyrase inhibitors, preventing bacterial DNA replication.[20] Others, when functionalized with ionizable nitrogen moieties, show enhanced permeability into Gram-negative bacteria.[24]

-

Antifungal Action: Certain pyrazole-pyrimidine derivatives exhibit potent in-vitro antifungal activity against pathogens like Aspergillus niger and Fusarium oxysporum.[21]

The antimicrobial potency is often enhanced by combining the pyrazole core with other heterocyclic scaffolds like thiazole or by introducing specific functional groups that improve cell wall penetration or target engagement.[23]

Part 3: Key Experimental Protocols

To ensure scientific integrity, the biological evaluation of novel compounds must follow robust, validated protocols.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of tert-butyl pyrazole derivatives against a cancer cell line (e.g., MCF-7).

Workflow Diagram: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. This allows the cells to attach to the plate surface.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[9]

-

Incubation: Incubate the treated plates for 48 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: In Vitro Antibacterial Activity (Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Objective: To determine the MIC of tert-butyl pyrazole derivatives against E. coli.

Procedure:

-

Inoculum Preparation: Culture E. coli in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[16]

Part 4: Future Perspectives and Conclusion

The tert-butyl pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Future research is likely to focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can inhibit multiple disease-relevant targets simultaneously (e.g., dual COX-2/5-LOX inhibitors or dual kinase/Bcl-2 inhibitors) to achieve synergistic effects and overcome resistance.[19]

-

Targeted Drug Delivery: Conjugating potent tert-butyl pyrazole derivatives to targeting moieties (e.g., antibodies) to deliver the therapeutic agent specifically to cancer cells, thereby increasing efficacy and reducing systemic toxicity.

-

Overcoming Resistance: Synthesizing novel derivatives specifically designed to be active against drug-resistant bacterial strains or cancer cell lines.[20]

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

-

A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ChemComm. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. Springer. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Selective cyclooxygenase-2 inhibitors as non-ulcerogenic anti-inflammatory agents. ResearchGate. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

-

Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

-

Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

-

Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PMC - NIH. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]